molecular formula C18H14FN3O3S B2416834 1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-04-6

1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2416834
CAS No.: 1105243-04-6
M. Wt: 371.39
InChI Key: RQISCIUGSNDWGW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluorobenzyl group, a thiophene ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Thiophene-2-carbonyl Group: This can be accomplished through an acylation reaction using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the fluorobenzyl and thiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Nicardipine: Similar in structure but lacks the thiophene and fluorobenzyl groups.

These comparisons highlight the unique structural features of 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide, which may confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)11-22-9-1-3-14(18(22)25)16(23)20-21-17(24)15-4-2-10-26-15/h1-10H,11H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQISCIUGSNDWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=CS2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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